
Oxyfluorfen
Overview
Description
Oxyfluorfen (CAS No. 42874-03-3) is a diphenyl ether herbicide introduced in 1976 . It acts as a protoporphyrinogen oxidase (PPO) inhibitor (WSSA Group 14), disrupting chlorophyll synthesis and causing lipid peroxidation in plants . Widely used in crops like strawberries, soybeans, and sunflowers, it is effective as both pre- and post-emergence herbicide . Key physicochemical properties include low water solubility (0.116 mg/L at 20°C), high soil adsorption (log Koc = 3.46–4.13), and persistence (half-life: 30–103 days) .
Preparation Methods
Historical Development of Oxyfluorfen Synthesis
Early Synthetic Routes: Dual-Ether and Monoether Hydroxyl Protection Methods
Initial synthetic routes for this compound, as described in patents US4093446 and CN1068106, relied on dual-ether or monoether hydroxyl protection strategies. The dual-ether method involved condensing 3,4-dichlorobenzotrifluoride with resorcinol under alkaline conditions to form a bis-ether intermediate, followed by nitration using mixed acids (H₂SO₄/HNO₃). This approach suffered from low yields (≤70%) due to the instability of intermediates and the hydrolysis of trifluoromethyl groups, which generated hazardous hydrogen fluoride.
The monoether hydroxyl protection method utilized resorcinol as a starting material, undergoing etherification, condensation, and nitration. While this route simplified intermediate handling, it required toxic reagents like ethyl sulfate and excessive nitrating agents, leading to high environmental toxicity and operational hazards.
Modern Synthetic Strategies
Nitration-Condensation-Etherification Sequence (CN103980127A)
A landmark advancement in this compound synthesis is detailed in Chinese Patent CN103980127A, which introduces a three-step sequence starting from 3-chlorophenol (Figure 1).
Step 1: Nitration of 3-Chlorophenol
3-Chlorophenol undergoes nitration in toluene using a solid-supported catalyst (e.g., molecular sieve-loaded sodium nitrite or activated carbon-adsorbed aluminum chloride). This step achieves 92% yield of 3-chloro-4-nitrophenol at 90°C, avoiding traditional nitrating mixtures and reducing acidic wastewater.
Table 1: Nitration Reaction Optimization (CN103980127A)
Catalyst System | Solvent | Nitric Acid (ml) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
NaNO₂/Molecular Sieve | Toluene | 14 | 90 | 92 |
AlCl₃/Activated Carbon | Toluene | 20 | 70 | 89 |
FeCl₃/Molecular Sieve | Toluene | 10 | 50 | 90 |
Step 2: Condensation with Sodium Ethoxide
3-Chloro-4-nitrophenol reacts with sodium ethoxide in ethanol at 80°C, yielding 3-ethoxy-4-nitrophenol with 95% efficiency . This replaces toxic ethyl sulfate, enhancing operational safety.
Table 2: Condensation Reaction Parameters
3-Chloro-4-Nitrophenol (g) | Sodium Ethoxide (g) | Ethanol (ml) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
17.3 | 8.2 | 150 | 80 | 95 |
17.3 | 10.2 | 100 | 60 | 92 |
Step 3: Etherification with 3,4-Dichlorobenzotrifluoride
The final etherification employs 3,4-dichlorobenzotrifluoride and an acid scavenger (e.g., potassium carbonate) in toluene at 150°C. This step achieves 98% purity with minimal solvent waste, addressing prior issues of product viscosity and residual toxins.
Comparative Analysis of Methodologies
Yield and Purity Advancements
Modern methods (CN103980127A) achieve ≥98% purity versus 70–85% in older routes. Key improvements include:
- Catalyst Innovation : Solid-supported catalysts reduce nitric acid usage by 40% compared to mixed-acid nitration.
- Solvent Recovery : Toluene and ethanol are recycled via distillation, lowering raw material costs by 25%.
Industrial-Scale Process Optimization
Continuous-Flow Nitration Systems
Recent pilot studies demonstrate that continuous-flow reactors enhance nitration efficiency, achieving 94% yield at 100°C with a 5-minute residence time. This approach minimizes thermal degradation risks associated with batch processing.
Solventless Etherification
Emerging protocols explore solventless etherification using microwave irradiation, reducing reaction times from 8 hours to 45 minutes while maintaining 97% yield . However, scalability challenges remain due to energy input requirements.
Environmental and Regulatory Considerations
Byproduct Management
The decomposition of trifluoromethyl intermediates generates trace hydrogen fluoride (HF). Modern plants employ calcium hydroxide scrubbers, achieving HF emissions <1 ppm, compliant with EPA guidelines.
Residue Analysis in Agricultural Applications
EPA studies validate that this compound residues in cottonseed remain below 0.01 ppm when applied at 1.0 lb ai/A, as quantified via GC-NCI-MS (LOD: 0.003 ppm).
Chemical Reactions Analysis
Oxyfluorfen undergoes various chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its nitro and chloro groups.
Common Reagents and Conditions: Typical reagents include nitric acid for nitration and sodium ethoxide for condensation.
Major Products: The major products formed from these reactions include various nitro and chloro derivatives of this compound.
Scientific Research Applications
Weed Control in Vegetables
Oxyfluorfen has been extensively studied for its efficacy in controlling broadleaf weeds in vegetable crops such as onions and broccoli. A field experiment conducted over two years demonstrated that pre-emergence applications of this compound at 400 g/ha significantly reduced total weed density and dry weight while improving weed control efficiency . The herbicide effectively controlled species like Boerhaavia diffusa and Parthenium hysterophorus, essential for enhancing crop yield and quality.
Crop | Application Rate (g/ha) | Weed Control Efficiency (%) | Key Weeds Controlled |
---|---|---|---|
Onion | 400 | High | Boerhaavia diffusa, Parthenium hysterophorus |
Broccoli | Varies | Moderate to High | Broadleaf weeds |
Rice Production
Recent studies have evaluated this compound's application in rice production, particularly against barnyardgrass and weedy rice. Field trials indicated that this compound applied at 1,680 g/ha achieved 81% control of weedy rice in 2021 and 72% in 2022 . The development of this compound-resistant rice varieties has facilitated its use, allowing for effective weed management without harming the crop.
Year | Application Timing | Barnyardgrass Control (%) | Weedy Rice Control (%) |
---|---|---|---|
2021 | 1-leaf to tillering | ≥85 | 81 |
2022 | 1-leaf to tillering | ≥70 | 72 |
Environmental Impact Studies
Research has also focused on the environmental implications of this compound usage. A study assessed its potential carcinogenicity, concluding that while it induces liver tumors in mice at high doses, it is not predicted to be carcinogenic in humans at relevant exposure levels . Furthermore, the compound's low mobility in soil reduces the risk of groundwater contamination.
Efficacy Against Specific Weeds
A study aimed at controlling Galinsoga parviflora demonstrated that this compound could effectively manage this weed species when applied at specific rates under varying soil conditions . The results indicated that this compound's strong binding to organic matter and clay enhances its efficacy.
Herbicide Mixtures
Combining this compound with other herbicides like clomazone has shown improved control of resistant barnyardgrass populations. Field trials revealed that mixtures could achieve over 73% control across multiple site-years, suggesting a synergistic effect that could benefit integrated weed management strategies .
Mechanism of Action
Oxyfluorfen works primarily as a contact herbicide. Upon application, it forms a barrier on the surface of the targeted weed, inhibiting its ability to photosynthesize . The herbicide disrupts the electron transport chain in chloroplasts, leading to the accumulation of free radicals and ultimately causing cell membrane damage in the weed’s foliage . This mode of action allows this compound to target and control weeds without being absorbed into the plant’s root system, reducing the risk of crop damage .
Comparison with Similar Compounds
Chemical Structure and Class
Oxyfluorfen belongs to the diphenyl ether family, alongside bifenox, acifluorfen, fomesafen, and lactofen . Other structurally distinct PPO inhibitors include:
- Triazolinones: Carfentrazone-ethyl, azafenidin.
- Phenylpyrazoles : Pyraflufen-ethyl.
- N-phenylphthalimides : Flumioxazin, cinidon-ethyl .
Table 1: Physicochemical Comparison
Compound | Water Solubility (mg/L) | log Kow | Soil Half-Life (Days) |
---|---|---|---|
This compound | 0.116 | 4.86 | 30–103 |
Lactofen | 0.1 | 4.70 | 20–60 |
Fomesafen | 50 | 2.08 | 40–100 |
Flumioxazin | 1.79 | 2.50 | 7–21 |
This compound exhibits higher lipophilicity (log Kow = 4.86) and lower solubility than fomesafen or flumioxazin, contributing to its strong soil adsorption and immobility .
Mode of Action
All PPO inhibitors disrupt the chlorophyll biosynthesis pathway by blocking Protoporphyrinogen IX oxidase (PPX), leading to proto accumulation and oxidative membrane damage . However, this compound uniquely accumulates in thyroid tissue 2–3 times more than in plasma, inhibiting sodium iodide symporter (NIS) activity and reducing serum thyroxine (T4) in rats .
Environmental Persistence and Mobility
- This compound : Immobile in soil due to high Koc; binds tightly to organic matter and clay. Half-life ranges from 30–103 days .
- Fomesafen : Moderate mobility (log Koc = 2.08) with longer persistence (40–100 days) .
- Flumioxazin : Shorter half-life (7–21 days) and lower adsorption, making it less persistent .
Organic amendments (e.g., biochar) reduce this compound bioavailability by 33–60% via adsorption, a remediation strategy less documented for other PPO inhibitors .
Soil Microbial and Enzyme Impact
This compound inhibits dehydrogenase (DA) and urease (UA) activities in soil, with DA recovery observed after 21 days due to microbial adaptation . Comparatively:
- Fomesafen : Shows similar DA inhibition but faster recovery .
- S-metolachlor : Causes dose-dependent DA suppression without recovery .
Toxicity and Non-Target Effects
- Thyroid Disruption : this compound suppresses T4 (LOEL = 3.25 mg/kg/day) and accumulates in thyroid tissue, a unique trait among PPO inhibitors .
- Crop Injury : Causes dose-dependent leaf injury in ornamentals (e.g., Hydrangea) and sunflowers, similar to lactofen in soybeans .
- Aquatic Toxicity : High bioaccumulation in earthworms (BCF = 0.80–1.7), mitigated by biochar amendments .
Herbicide Efficacy and Application
- Temperature Sensitivity: this compound performs better under low temperatures, while metribuzin (triazinone) is more effective at high temperatures .
- Formulations : Water-based and solvent-carrier formulations yield similar weed control (e.g., 30–50% hand-weeding reduction in strawberries) .
- Combination Use : this compound + pendimethalin provides 57–97% weed control, though less effective than flumioxazin .
Resistance Development
This compound has two documented cases of resistance (e.g., common ragweed), fewer than acetolactate synthase (ALS) inhibitors but comparable to other PPO herbicides .
Market Trends and Sustainability
The this compound market is projected to grow at 5.5% CAGR by 2030, driven by demand for eco-friendly herbicides in sustainable agriculture . Its selective action and compatibility with integrated weed management (IWM) contrast with older, broad-spectrum herbicides like glyphosate.
Biological Activity
Oxyfluorfen is a diphenyl ether herbicide widely used in agriculture for weed control. Its biological activity encompasses a range of effects on both target organisms (weeds) and non-target organisms, including mammals and aquatic life. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and ecological implications.
This compound acts primarily as a pre-emergent herbicide, inhibiting the growth of various weeds by disrupting the synthesis of chlorophyll and other essential processes. Its mode of action involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for chlorophyll biosynthesis, leading to the accumulation of toxic porphyrins in plant tissues.
Key Findings:
- Weed Control Efficacy: Studies have shown that this compound effectively controls a variety of weeds in rice cultivation, with application rates ranging from 150 to 200 g/ha resulting in significant reductions in weed populations and dry matter production (Table 1) .
- Endocrine Disruption: Recent research indicates that this compound disrupts endocrine functions in mammals by inhibiting iodide uptake in thyroid hormone synthesis pathways, leading to decreased serum levels of thyroid hormones T4 and T3 .
Toxicological Effects
This compound's toxicity profile has been extensively studied in various animal models. Notably, it has been associated with liver toxicity and potential carcinogenic effects.
Case Studies:
- Liver Toxicity: In rodent studies, high doses of this compound resulted in increased liver weight and histopathological changes indicative of liver damage. No genotoxic effects were observed, suggesting a nongenotoxic mode of action for potential carcinogenicity .
- Human Case Report: A case involving a 20-year-old woman who ingested this compound highlighted acute toxicity symptoms, including nausea and vomiting, underscoring the compound's hazardous nature when misused .
Ecological Impact
This compound's impact extends beyond agricultural settings; it poses risks to aquatic ecosystems as well. Research has demonstrated its molluscicidal effects on Biomphalaria alexandrina snails, which serve as bioindicators for chemical pollution.
Molluscicidal Activity:
- The LC50 for this compound was determined to be 5.9 mg/l for B. alexandrina snails, with sub-lethal concentrations adversely affecting reproductive rates and antioxidant enzyme levels .
- Histopathological examinations revealed severe damage to digestive cells and reproductive tissues in exposed snails.
Summary Table: Biological Activity Overview
Aspect | Details |
---|---|
Primary Use | Herbicide for weed control |
Mechanism | Inhibits protoporphyrinogen oxidase; disrupts chlorophyll synthesis |
Weed Control Efficacy | Effective at 150-200 g/ha; significant reduction in weed populations |
Endocrine Disruption | Inhibits iodide uptake; decreases T4 and T3 levels |
Toxicity | Liver toxicity observed; potential carcinogenic effects |
Aquatic Impact | Molluscicidal effects on B. alexandrina; LC50 = 5.9 mg/l |
Q & A
Q. Basic: What analytical methods are recommended for detecting oxyfluorfen residues in environmental and agricultural samples?
Q. Advanced: How can researchers address cross-reactivity challenges in immunoassays for this compound detection?
- Methodological Answer :
- Basic : Enzyme-linked immunosorbent assay (ELISA) and chemiluminescence immunoassay (CLEIA) are validated methods for detecting this compound residues. These methods achieve limits of detection (LOD) as low as 0.0016 mg/L (CLEIA) and 0.0048 mg/L (ELISA) with recoveries of 74–107% in soil, fruits, and water samples. Cross-reactivity studies must confirm specificity against structural analogs like diphenyl ether herbicides .
- Advanced : To mitigate cross-reactivity in immunoassays, optimize hapten design (e.g., spacer arm positioning) and screen monoclonal antibodies against analogs. Use competitive binding assays to quantify cross-reactivity percentages (e.g., IC50 ratios) and validate results with gas chromatography (GC) for confirmation .
Q. Basic: How does this compound persist in different soil types under varying environmental conditions?
Q. Advanced: What kinetic models explain the biphasic degradation of this compound in soil?
- Methodological Answer :
- Basic : this compound exhibits first-order degradation kinetics, with half-lives ranging from 45–60 days in Alfisols and Vertisols. Soil binding and temperature (100–270°C) significantly influence degradation rates. Use high-performance liquid chromatography (HPLC) to monitor residues and account for soil organic matter content .
- Advanced : The biphasic degradation (fast initial phase followed by slow phase) is modeled using a two-compartment kinetic approach. Parameters like , , and (degradation, adsorption, and desorption constants) are resolved via nonlinear regression, as described by Hamaker and Goring (1976). This accounts for soil-binding hysteresis and photolysis effects in surface layers .
Q. Basic: What are the regulatory data gaps in this compound’s human health risk assessment?
Q. Advanced: How can conflicting data on this compound’s carcinogenicity in rodents inform risk characterization?
- Methodological Answer :
- Basic : The U.S. EPA identifies gaps in chronic toxicity data, particularly for endocrine disruption and cumulative effects. Required studies include neurotoxicity screening (OPPTS 870.6300) and developmental immunotoxicity (OCSPP 870.7800) .
- Advanced : Rodent studies show species-specific hepatotoxicity: male mice develop benign liver tumors at 200 ppm, while rats show no carcinogenicity at 800 ppm. Mode-of-action (MOA) analysis reveals thresholds for peroxisome proliferation (e.g., Cyp4a10 induction) and mitogenicity, supporting a non-genotoxic, threshold-based risk model for humans .
Q. Basic: How does this compound adsorption to organic materials impact its environmental mobility?
Q. Advanced: What experimental parameters optimize this compound sequestration using bio-based adsorbents like Elephas maximus dung?
- Methodological Answer :
- Basic : this compound’s hydrophobicity () drives strong adsorption to organic matter. Batch studies using Langmuir isotherms show maximum adsorption capacities (e.g., 88.9% removal with Elephas maximus dung) .
- Advanced : Optimize particle size (<125 µm), pH (5–7), and adsorbent dosage (2–5 g/L) via central composite design (CCD). Validate pseudo-second-order kinetics to distinguish chemisorption from physisorption .
Q. Basic: What experimental designs are suitable for field studies on this compound runoff and plant uptake?
Q. Advanced: How do slope gradient and tillage practices influence this compound transport in sunflower cultivations?
- Methodological Answer :
- Basic : Use integrated field plots with runoff collectors to quantify this compound in water, sediment, and plant tissues (e.g., sunflower stems). Monitor residues for 191 days post-application using GC-ECD .
- Advanced : Conduct factorial experiments comparing tilled vs. untilled plots at 5–15% slopes. Apply mass balance models to partition runoff contributions (e.g., MUSLE equations) and correlate with soil erosion rates .
Q. Basic: What are the acute toxicity thresholds of this compound for aquatic organisms?
Q. Advanced: How does oxidative stress mediate this compound-induced nephrotoxicity in zebrafish?
- Methodological Answer :
- Basic : this compound’s 96-h LC50 for Danio rerio is 0.21 mg/L. Measure biomarkers like glutathione peroxidase (GPx) and malondialdehyde (MDA) to assess sublethal effects .
- Advanced : Expose zebrafish embryos to 0.1–1.0 mg/L this compound for 72 h. Quantify ROS (dihydroethidium staining), pro-inflammatory cytokines (IL-1β, TNF-α via qPCR), and renal histopathology. Use N-acetylcysteine (NAC) to confirm ROS-mediated pathways .
Properties
IUPAC Name |
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBBFQZGJFLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
Record name | OXYFLUORFEN | |
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DSSTOX Substance ID |
DTXSID7024241 | |
Record name | Oxyfluorfen | |
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Molecular Weight |
361.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB] | |
Record name | OXYFLUORFEN | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxyfluorofen | |
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Boiling Point |
358.2 °C | |
Record name | OXYFLUOROFEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
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Solubility |
Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C | |
Record name | OXYFLUOROFEN | |
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Density |
1.49 g/L, Density: 1.35 at 73 °C | |
Record name | OXYFLUOROFEN | |
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Vapor Pressure |
0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C | |
Record name | Oxyfluorofen | |
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Color/Form |
Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid | |
CAS No. |
42874-03-3 | |
Record name | OXYFLUORFEN | |
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Record name | Oxyfluorfen | |
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Record name | Oxyfluorfen [ANSI:BSI:ISO] | |
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Record name | Oxyfluorfen | |
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Record name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
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Melting Point |
85-90 °C (tech., 65-84 °C) | |
Record name | OXYFLUOROFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.